molecular formula C22H20ClN5O3 B14106379 2-[(4-Chlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

2-[(4-Chlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B14106379
M. Wt: 437.9 g/mol
InChI Key: UQTUDWXJDKHGPS-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-8-(2-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound characterized by its unique imidazo[1,2-g]purine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-8-(2-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate substituted phenylhydrazines with α, β-unsaturated carbonyl compounds, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts such as vitamin B1, and the reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-8-(2-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to convert specific functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-8-(2-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 3-[(4-chlorophenyl)methyl]-8-(2-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione include:

Uniqueness

What sets 3-[(4-chlorophenyl)methyl]-8-(2-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione apart from these similar compounds is its unique imidazo[1,2-g]purine core structure, which imparts specific chemical and biological properties. This structural uniqueness allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C22H20ClN5O3

Molecular Weight

437.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H20ClN5O3/c1-25-19-18(20(29)28(22(25)30)13-14-7-9-15(23)10-8-14)27-12-11-26(21(27)24-19)16-5-3-4-6-17(16)31-2/h3-10H,11-13H2,1-2H3

InChI Key

UQTUDWXJDKHGPS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N4CCN(C4=N2)C5=CC=CC=C5OC

Origin of Product

United States

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